molecular formula C16H24O5S B14400049 4-Methylbenzene-1-sulfonic acid--1-oxaspiro[4.5]decan-8-ol (1/1) CAS No. 87151-61-9

4-Methylbenzene-1-sulfonic acid--1-oxaspiro[4.5]decan-8-ol (1/1)

Katalognummer: B14400049
CAS-Nummer: 87151-61-9
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: LQXPZBQDQRJVTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylbenzenesulfonic acid;1-oxaspiro[45]decan-8-ol is a chemical compound that combines the structural features of 4-methylbenzenesulfonic acid and 1-oxaspiro[45]decan-8-ol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzenesulfonic acid;1-oxaspiro[4.5]decan-8-ol can be achieved through a series of chemical reactions. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade process. This method allows for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields with excellent selectivity . The process typically involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylbenzenesulfonic acid;1-oxaspiro[4.5]decan-8-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce alcohols or other reduced forms.

Wissenschaftliche Forschungsanwendungen

4-Methylbenzenesulfonic acid;1-oxaspiro[4.5]decan-8-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in biological studies to investigate its effects on biological systems and its potential as a bioactive compound.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-methylbenzenesulfonic acid;1-oxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or other molecular interactions. Detailed studies are required to elucidate the exact mechanism of action and the pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylbenzenesulfonic acid: A related compound with similar structural features but without the spirocyclic component.

    1-Oxaspiro[4.5]decan-8-ol: A compound with a similar spirocyclic structure but lacking the sulfonic acid group.

Uniqueness

4-Methylbenzenesulfonic acid;1-oxaspiro[4.5]decan-8-ol is unique due to its combination of sulfonic acid and spirocyclic structures. This dual functionality provides it with distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

87151-61-9

Molekularformel

C16H24O5S

Molekulargewicht

328.4 g/mol

IUPAC-Name

4-methylbenzenesulfonic acid;1-oxaspiro[4.5]decan-8-ol

InChI

InChI=1S/C9H16O2.C7H8O3S/c10-8-2-5-9(6-3-8)4-1-7-11-9;1-6-2-4-7(5-3-6)11(8,9)10/h8,10H,1-7H2;2-5H,1H3,(H,8,9,10)

InChI-Schlüssel

LQXPZBQDQRJVTO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC2(CCC(CC2)O)OC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.